7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 481.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.1022894 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Research has explored compounds with structural similarities to 7-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, particularly in the context of their potential as therapeutic agents. For example, modifications of the quinoline nucleus and the incorporation of substituted pyridine moieties have been investigated to obtain ligands with nanomolar affinity for the NK(1) receptor. These compounds, such as the 4-methyl-1-piperazinyl derivative, show promise as NK(1) antagonists, capable of inhibiting proliferation and migration in microvascular endothelial cells, with implications for PET studies (Giuliani et al., 2011).
Additionally, derivatives of quinolinecarboxylic acids have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition, providing insights into their potential as antibacterial agents. This research includes establishing quantitative structure-activity relationships (QSAR) to better understand the impact of various substituents on antibacterial potency (Domagala et al., 1988).
Organic Synthesis and Material Science
In the realm of organic synthesis and material science, research has focused on the synthesis of N-sulfonyl derivatives of quinolinecarboxylate compounds. These derivatives have been characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, highlighting their potential application in neuroscience research (Hays et al., 1993).
Moreover, studies have been conducted on the synthesis and cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds have shown significant anticancer activity against various carcinoma cell lines, indicating their potential as novel anticancer agents. The research includes molecular docking studies to understand their mechanism of action, specifically targeting hTopoIIα inhibitors (Bhatt et al., 2015).
Properties
IUPAC Name |
7-chloro-N-[4-(ethylsulfamoyl)phenyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c1-3-27-33(31,32)18-6-4-17(5-7-18)28-24(30)20-14-22(16-10-12-26-13-11-16)29-23-15(2)21(25)9-8-19(20)23/h4-14,27H,3H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNLOBQMDHZMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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